Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ICG-001 is a small molecule inhibitor of β-catenin/cyclic AMP responsive element binding protein (CREB) binding protein (CBP)-mediated transcription (IC50 = 3 µM). By binding CBP, thus blocking interaction with β-catenin, it selectively induces apoptosis in transformed colon cells but not in normal cells and prevents the growth of colon carcinoma cells at 25 µM in vitro. ICG-001 has been used to specifically disrupt the β-catenin pathway in studying epithelial-mesenchymal transition during pulmonary fibrosis. Additionally, ICG-001 disruption of Wnt/β-catenin signaling has been studied in the context of regulating cancer stem cells. ICG-001 is a potent and selective Wnt signaling modulator. ICG-001 modulates Wnt signaling and increased the expression of genes beneficial for cardiac regeneration in epicardial cells. ICG-001 binds cAMP-responsive element binding (CREB)-binding protein (CBP) to disrupt its interaction with β-catenin and inhibit CBP function as a coactivator of Wnt/β-catenin-mediated transcription. ICG-001 induces cytotoxicity of multiple myeloma cells in Wnt-independent manner. Note: Chemical structures of ICG-001 and PRI-724 look very close, but they are not the same molecule. Many vendors confused them.
ICI 192605 is a potent antagonist of the thromboxane A2 receptor (TP) that blocks contraction of isolated guinea pig trachea induced by U-46619 ( Kd = 0.398 nM). It is used to study the role of TP signaling in tissues and animals. ICI 192605 is a potent thromboxane A2 receptor (TP receptor) antagonist.
GSK-215083 is a PET radioligand for the 5-HT6 receptor. GSK 215083 is tested for the treatment of Alzheimer's disease, and coupled with 11C, as a PET ligand for identification of occupancy of the 5HT6 receptor. GSK 215083 is a quinoline based compounds that acts by antagonising the 5-HT6 receptor. Preclinical studies conducted of the ligand indicated that it binds to receptors 5-hydroxytrypamine-6 (5HT6) in the striatum and 5-hydroxytryptamine-2A (5HT2A) in the frontal cortex.
GSK2163632A is an insulin-like growth factor 1 receptor inhibitor. It acts by binding to a novel region of the GRK active site cleft that could likely be exploited to achieve more selectivity.